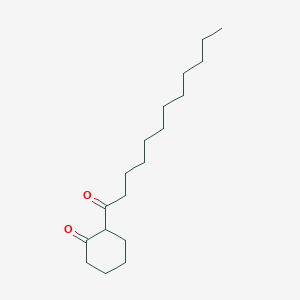
DihydroIdebenone10'-Carboxylate1,4-O-DisulfateTripotassiumSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt: is a synthetic compound derived from idebenone, an analogue of ubiquinone Idebenone is known for its antioxidant properties and its role in protecting cells from oxidative damage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves multiple steps, starting from idebenone. The process typically includes the carboxylation of idebenone followed by the introduction of disulfate groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: The compound can also be reduced, gaining electrons and forming reduced products.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, this compound is studied for its antioxidant properties and its potential to protect cells from oxidative stress.
Medicine: The compound is being investigated for its potential therapeutic effects in treating conditions related to oxidative damage, such as neurodegenerative diseases.
Industry: In the industrial sector, DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used in the production of various chemical products, including pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves its interaction with cellular components to reduce oxidative stress. It acts by donating electrons to neutralize free radicals, thereby preventing cellular damage. The compound targets mitochondrial pathways, enhancing ATP production and protecting mitochondrial membranes from oxidative damage.
Comparación Con Compuestos Similares
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10: Another ubiquinone analogue with similar antioxidant effects.
MitoQ: A mitochondria-targeted antioxidant.
Uniqueness: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is unique due to its specific structural modifications, which enhance its solubility and stability compared to similar compounds. These modifications also improve its ability to target and protect mitochondrial membranes.
Propiedades
Fórmula molecular |
C19H27K3O12S2 |
|---|---|
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
tripotassium;10-(4,5-dimethoxy-2-methyl-3,6-disulfonatooxyphenyl)decanoate |
InChI |
InChI=1S/C19H30O12S2.3K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)17(31-33(25,26)27)19(29-3)18(28-2)16(13)30-32(22,23)24;;;/h4-12H2,1-3H3,(H,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
Clave InChI |
ZOHKEYXZYRBSCU-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCC(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


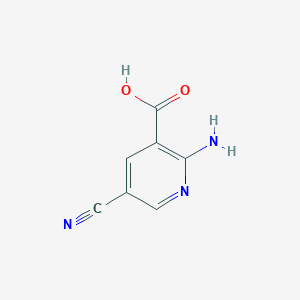
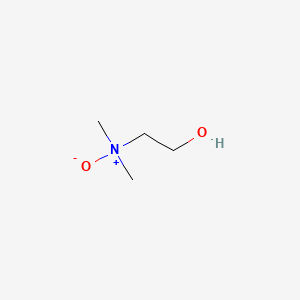
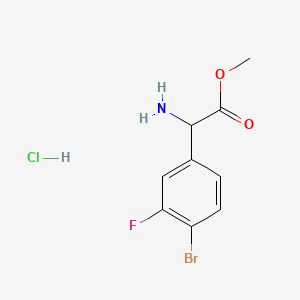
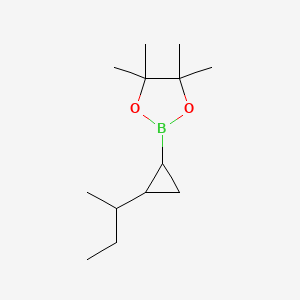
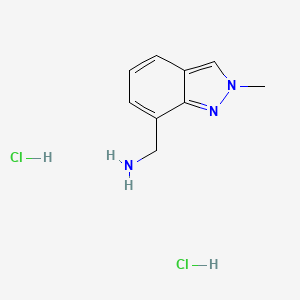
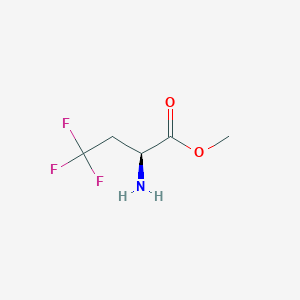
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
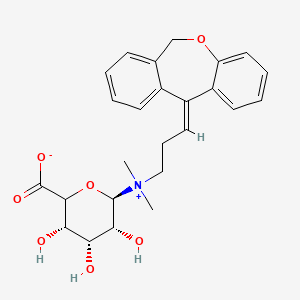

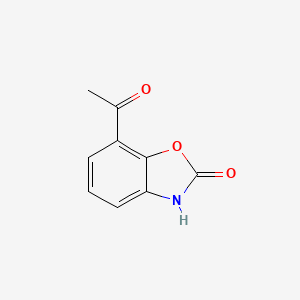
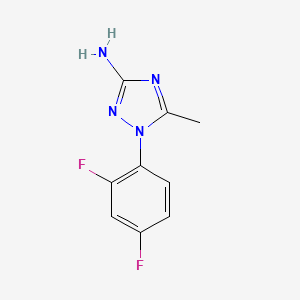
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
